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Compound of Interest

Compound Name: Nitroso-prodenafil

Cat. No.: B12751203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nitroso-prodenafil, a novel sildenafil analogue,

against established phosphodiesterase type 5 (PDE5) inhibitors. Drawing from the available

scientific literature, this document outlines the unique mechanism of action of Nitroso-
prodenafil, presents comparative data for approved PDE5 inhibitors, and details relevant

experimental protocols.

Introduction to Nitroso-prodenafil
Nitroso-prodenafil is a synthetic designer drug identified in "herbal" aphrodisiacs.[1] It is a

nitrosated analogue of sildenafil, designed as a prodrug.[1][2] A key distinguishing feature of

Nitroso-prodenafil is its dual mechanism of action: upon metabolism, it releases both the

PDE5 inhibitor aildenafil and free nitric oxide (NO).[1] This synergistic action, while potentially

potent, raises significant safety concerns that have precluded its development by

pharmaceutical companies.[1] Combining PDE5 inhibitors with NO donors is contraindicated

due to the risk of a precipitous and potentially fatal drop in blood pressure.[1] Furthermore,

nitrosamines are a class of compounds generally avoided in drug development due to their

potential hepatotoxicity and carcinogenicity.[1]

There has been some debate in the scientific community regarding the exact chemical

structure of the compound initially identified as Nitroso-prodenafil. Some researchers have

proposed that it is an azathioprine/aildenafil hybrid, dubbing it 'mutaprodenafil' due to its

structural similarity to the mutagenic immunosuppressant azathioprine.[1]
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Mechanism of Action: The cGMP Signaling Pathway
PDE5 inhibitors exert their therapeutic effect by modulating the cyclic guanosine

monophosphate (cGMP) signaling pathway. In the context of erectile function, sexual

stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates

guanylate cyclase, which in turn converts guanosine triphosphate (GTP) to cGMP. cGMP acts

as a second messenger, leading to a decrease in intracellular calcium levels and causing

smooth muscle relaxation. This relaxation allows for increased blood flow into the penis,

resulting in an erection.

PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, these drugs

prevent the breakdown of cGMP, leading to its accumulation and a prolonged and enhanced

erectile response.

Caption: The cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.

Comparative Quantitative Data
Direct comparative studies involving Nitroso-prodenafil or its active metabolite, aildenafil, are

not available in the public domain. Therefore, this section presents a summary of the available

quantitative data for approved PDE5 inhibitors.

In Vitro PDE5 Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in

inhibiting a specific biological or biochemical function.

PDE5 Inhibitor IC50 (nM) for PDE5

Sildenafil 3.5 - 5.22

Tadalafil 1.8

Vardenafil 0.7

Avanafil 5.2

Note: IC50 values can vary between studies depending on the experimental conditions.
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Pharmacokinetic Properties
Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a

drug.

Parameter Sildenafil Tadalafil Vardenafil

Tmax (hours) ~1 ~2 ~0.7-0.9

Half-life (hours) 3-5 ~17.5 ~4-5

Bioavailability (%) ~40 ~80 ~15

Metabolism
CYP3A4 (major),

CYP2C9 (minor)
CYP3A4

CYP3A4 (major),

CYP3A5 & CYP2C

(minor)

Experimental Protocols
PDE5 Inhibition Assay (General Protocol)
A common method to determine the PDE5 inhibitory activity of a compound is through an in

vitro enzyme assay.

Enzyme and Substrate Preparation: Recombinant human PDE5 enzyme is used. The

substrate is cGMP, often labeled with a fluorescent or radioactive tag for detection.

Incubation: The PDE5 enzyme is incubated with the substrate in the presence of varying

concentrations of the test inhibitor (e.g., sildenafil, aildenafil). A control reaction without the

inhibitor is also run.

Reaction Termination and Product Measurement: The enzymatic reaction is stopped after a

defined period. The amount of product (GMP) formed is measured. For fluorescently labeled

substrates, this can be done using fluorescence polarization.

IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated

relative to the control. The IC50 value is then determined by plotting the percentage of

inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.
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In Vivo Efficacy Studies (General Protocol)
Animal models are used to assess the in vivo efficacy of PDE5 inhibitors.

Animal Model: Commonly used models include anesthetized rabbits or rats.

Induction of Penile Erection: An erection is induced, for example, by electrical stimulation of

the cavernous nerve or intracavernosal injection of a vasodilator.

Drug Administration: The test compound is administered intravenously or orally at different

doses.

Measurement of Erectile Response: The erectile response is measured by monitoring the

intracavernosal pressure (ICP) and systemic arterial pressure (MAP). The ratio of ICP to

MAP is calculated to assess the erectile response.

Data Analysis: The effect of the drug on the erectile response is compared to a vehicle

control.

Caption: A typical workflow for the preclinical evaluation of PDE5 inhibitors.

Conclusion
Nitroso-prodenafil represents a novel approach to PDE5 inhibition through its dual

mechanism of action. However, the significant safety concerns associated with its structure and

metabolic products make it unsuitable for therapeutic development. While direct comparative

data is lacking, the established PDE5 inhibitors—sildenafil, tadalafil, and vardenafil—have well-

characterized efficacy, safety, and pharmacokinetic profiles. This review highlights the

importance of rigorous preclinical and clinical evaluation in drug development and underscores

the potential dangers of unapproved and uncharacterized substances found in some dietary

supplements. Further research into the precise pharmacological and toxicological properties of

aildenafil and other novel sildenafil analogues is warranted to better understand their potential

effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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